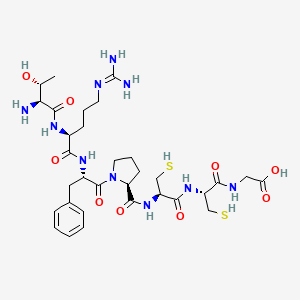
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine is a complex peptide compound It is composed of multiple amino acids, each contributing to its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
化学反应分析
Types of Reactions
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for thiol groups.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
科学研究应用
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
作用机制
The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Binding: Interaction with cell surface receptors, triggering downstream signaling pathways.
Protein-Protein Interactions: Modulating interactions between proteins, affecting cellular functions.
相似化合物的比较
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine can be compared to other similar peptide compounds, such as:
- L-Threonyl-N~5~-(diaminomethylene)-L-ornithyl-L-α-aspartyl-L-leucine
- L-Threonyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysine
- L-Leucyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine
These compounds share structural similarities but differ in their amino acid composition and functional properties, making each unique in its applications and effects.
属性
CAS 编号 |
652995-14-7 |
|---|---|
分子式 |
C32H50N10O9S2 |
分子量 |
782.9 g/mol |
IUPAC 名称 |
2-[[(2R)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C32H50N10O9S2/c1-17(43)25(33)30(50)38-19(9-5-11-36-32(34)35)27(47)39-20(13-18-7-3-2-4-8-18)31(51)42-12-6-10-23(42)29(49)41-22(16-53)28(48)40-21(15-52)26(46)37-14-24(44)45/h2-4,7-8,17,19-23,25,43,52-53H,5-6,9-16,33H2,1H3,(H,37,46)(H,38,50)(H,39,47)(H,40,48)(H,41,49)(H,44,45)(H4,34,35,36)/t17-,19+,20+,21+,22+,23+,25+/m1/s1 |
InChI 键 |
SQCWFXRWYLQIFX-LRCKMWNOSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N)O |
规范 SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CS)C(=O)NC(CS)C(=O)NCC(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


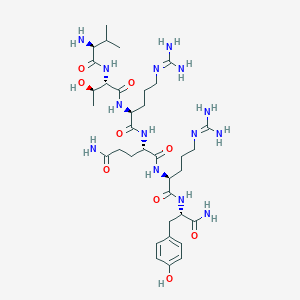
![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)
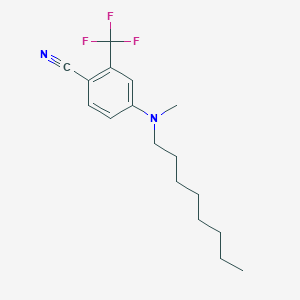
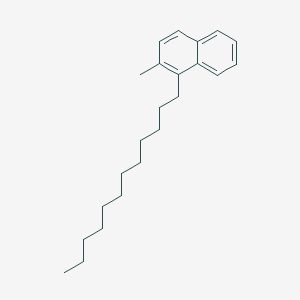

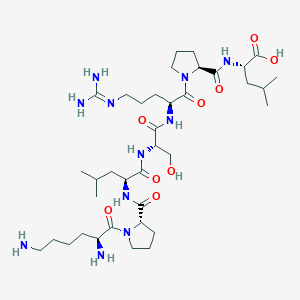
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)

![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
